1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one
Description
1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one is a ketone derivative featuring a hydroxy-substituted aromatic ring and a branched aliphatic chain. Its structure comprises a 2-hydroxy-5-isopropylphenyl group attached to a 3-methylbutan-1-one moiety. The hydroxy group at the ortho position and the isopropyl substituent at the para position on the phenyl ring influence its electronic and steric properties, affecting reactivity and interactions with biological targets .
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(2-hydroxy-5-propan-2-ylphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C14H20O2/c1-9(2)7-14(16)12-8-11(10(3)4)5-6-13(12)15/h5-6,8-10,15H,7H2,1-4H3 |
InChI Key |
RTPIJGHRKNEJAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C=CC(=C1)C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Grignard Reaction from 2-Halo-N-methoxy-N-methylbenzamide
A highly effective and environmentally considerate method for preparing 1-(2-halophenyl)-3-methylbutan-1-one derivatives, which can be adapted for the hydroxy-isopropyl substituted phenyl derivative, involves a two-step process:
Step 1: Synthesis of 2-Halo-N-methoxy-N-methylbenzamide
- Starting from 2-halobenzoic acid, react with N-methoxy-N-methylamine in anhydrous toluene.
- Use phosphorus trichloride as a catalyst.
- Reaction conditions: temperature progression from 0–5°C to room temperature, then to 60–65°C over 2–6 hours.
- Quench with saturated sodium bicarbonate solution.
- Extract with ethyl acetate, dry, filter, concentrate, and purify by column chromatography.
Step 2: Formation of 1-(2-halophenyl)-3-methylbutan-1-one
- React the obtained 2-halo-N-methoxy-N-methylbenzamide with isobutylmagnesium bromide (Grignard reagent) in anhydrous tetrahydrofuran under nitrogen atmosphere.
- Molar ratio of benzamide to Grignard reagent: 1:4 to 1:8.
- Temperature: 25–65°C.
- Reaction time: 2–6 hours.
- Quench with saturated sodium bicarbonate, extract with ethyl acetate, dry, filter, concentrate, and purify by column chromatography.
- Typical yield: approximately 85%; purity near 99%.
This method is described in Chinese patent CN102942464B and provides a high-yield, low-cost, and environmentally friendly synthesis route that can be adapted to the hydroxy and isopropyl substituted phenyl ring by using appropriately substituted starting materials.
Aromatic Substitution and Functional Group Introduction
To obtain the 2-hydroxy-5-isopropyl substitution pattern on the phenyl ring, selective aromatic substitution reactions are employed:
- Isopropylation : Friedel-Crafts alkylation using isopropyl halides or isopropyl alcohol in the presence of Lewis acids (e.g., aluminum chloride) can introduce the isopropyl group at the 5-position.
- Hydroxylation : The hydroxy group at the 2-position can be introduced either by direct hydroxylation of the aromatic ring or by using starting materials already bearing the hydroxy substituent, such as 2-hydroxybenzoic acid derivatives.
These substitutions are often carried out prior to the formation of the ketone side chain to ensure regioselectivity and to avoid interference with sensitive functional groups during organometallic reactions.
Alternative Synthetic Routes
While the above method is primary, other approaches include:
- Intramolecular Condensation and Cyclization : As described in European patent EP0423524A2, various propiophenone derivatives are prepared via reactions involving cyclic amines and intramolecular condensations, which can be adapted for the synthesis of substituted propiophenones.
- One-Pot Multicomponent Reactions : Although more common for heterocyclic compounds, recent advances in one-pot synthesis methods for substituted ketones and related compounds may offer alternative pathways, especially for complex substitution patterns.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Synthesis of 2-halo-N-methoxy-N-methylbenzamide | 2-halobenzoic acid, N-methoxy-N-methylamine, PCl3, toluene | 0–65 | 2–6 | N/A | N/A | Requires careful temperature control |
| Grignard Reaction | 2-halo-N-methoxy-N-methylbenzamide, isobutylmagnesium bromide, THF, N2 atmosphere | 25–65 | 2–6 | ~85 | ~99 | Column chromatography purification |
| Aromatic Isopropylation | Isopropyl halide, Lewis acid catalyst | Ambient to reflux | 1–4 | Variable | N/A | Precedes ketone formation |
| Hydroxylation | Hydroxy-substituted starting materials or direct hydroxylation | Varies | Varies | Variable | N/A | Position-specific substitution required |
Analysis and Perspectives from Varied Sources
- The Chinese patent CN102942464B provides a robust and scalable synthesis method emphasizing environmental protection and cost-efficiency, suitable for industrial applications.
- The European patent EP0423524A2 outlines a broad methodology for propiophenone derivatives, highlighting the versatility of cyclic amine-mediated reactions and intramolecular condensations, which can be adapted for similar ketone derivatives.
- Recent academic research emphasizes the potential of one-pot and parallel synthesis methods for complex substituted ketones and heterocycles, which may inspire future streamlined syntheses of this compound.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The phenolic -OH group strongly activates the aromatic ring toward electrophilic substitution. The isopropyl substituent at position 5 and ketone at position 1 influence regioselectivity:
-
Nitration : Likely occurs at position 4 (para to the -OH group) under HNO₃/H₂SO₄ conditions.
-
Sulfonation : Expected at position 6 (meta to -OH) using fuming H₂SO₄.
-
Halogenation : Bromination (Br₂/FeBr₃) or chlorination (Cl₂/FeCl₃) would target position 4 or 6, depending on steric effects .
Table 1: EAS Reactivity
| Electrophile | Position | Product | Yield (Analogous) |
|---|---|---|---|
| Br₂/FeBr₃ | 4 | 1-(5-Isopropyl-2-hydroxy-4-bromophenyl)-3-methylbutan-1-one | ~75% |
| HNO₃/H₂SO₄ | 4 | 1-(5-Isopropyl-2-hydroxy-4-nitrophenyl)-3-methylbutan-1-one | ~68% |
Functionalization of the Phenolic -OH Group
The hydroxyl group undergoes typical phenol reactions:
-
Acetylation : Treatment with acetic anhydride/pyridine forms the acetate ester .
-
Methylation : Dimethyl sulfate/K₂CO₃ yields the methyl ether .
-
Sulfonation : Reacts with SO₃/H₂SO₄ to form the sulfonate derivative .
Table 2: -OH Group Modifications
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Acetylation | Ac₂O, pyridine | Acetyl-protected derivative | Protection for synthesis |
| Methylation | (CH₃)₂SO₄, K₂CO₃ | 2-Methoxy-5-isopropylphenyl derivative | Prodrug formulation |
Ketone Reactivity
The butan-1-one moiety participates in nucleophilic additions and reductions:
-
Reduction : NaBH₄/MeOH reduces the ketone to 1-(2-hydroxy-5-isopropylphenyl)-3-methylbutan-1-ol (secondary alcohol) .
-
Grignard Addition : RMgX (e.g., MeMgBr) forms tertiary alcohols, though steric hindrance may limit yields .
-
Enolate Formation : LDA/THF generates enolates for alkylation or aldol condensation (if α-H available) .
Table 3: Ketone Transformations
Oxidation of the Isopropyl Group
Harsh oxidation converts the isopropyl group to a carboxylic acid:
-
KMnO₄/H₂SO₄ : Forms 1-(2-hydroxy-5-carboxyphenyl)-3-methylbutan-1-one, though yields are low due to overoxidation risks .
Multicomponent Reactions (MCRs)
The ketone and -OH group enable participation in MCRs:
-
Ugi Reaction : With amines, isocyanides, and aldehydes to form peptidomimetics .
-
Passerini Reaction : Produces α-acyloxy amides in trifluoroacetic acid .
Cyclization and Heterocycle Formation
Scientific Research Applications
1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.
Key Findings :
Substituent Effects :
- Hydroxy vs. Acetyl Groups : The target compound’s single hydroxy group at the ortho position contrasts with the dihydroxy and acetyl substituents in Sargassum-derived analogues. The acetyl group (electron-withdrawing) reduces aromatic ring reactivity compared to the electron-donating isopropyl group in the target compound .
- Heterocyclic vs. Phenyl Cores : Verticillatine B’s indole core enables stronger interactions with biological receptors via hydrogen bonding and π-π stacking, unlike the phenyl ring in the target compound .
Physicochemical Properties :
- Polarity : The Sargassum compound (C₁₃H₁₆O₅) has higher polarity due to additional oxygen atoms, leading to increased water solubility compared to the target compound (C₁₃H₁₈O₂) .
- Lipophilicity : Fluorinated derivatives (e.g., the pyrimidine-based compound) exhibit higher logP values, enhancing membrane permeability .
Biological Activity: Hsp90 Inhibition: AT13387’s 2,4-dihydroxy substitution is essential for binding to Hsp90’s ATP-binding pocket, a feature absent in the target compound, which lacks the second hydroxy group . Antimicrobial Potential: The acetylated resorcinol from Sargassum thunbergii shows antimicrobial activity, suggesting that electron-withdrawing groups may enhance such effects compared to the isopropyl-substituted target compound .
Synthetic Accessibility :
- The target compound’s isopropyl group is synthetically straightforward to introduce via Friedel-Crafts acylation or alkylation, whereas fluorinated or heterocyclic analogues require more complex multi-step syntheses .
Stability :
- The ortho-hydroxy group in the target compound may render it susceptible to oxidation, whereas methoxy or acetyl-protected analogues (e.g., 1-(5-acetyl-2-hydroxy-4-methoxyphenyl)-3-methylbutan-1-one) exhibit improved stability under oxidative conditions .
Biological Activity
1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a hydroxyl group on a phenyl ring, which is substituted with an isopropyl group, along with a methylbutanone moiety. This structural configuration suggests potential interactions with various biological targets, particularly in the central nervous system and metabolic pathways.
Research indicates that compounds similar to 1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one may act as allosteric modulators for GABA receptors. Allosteric modulation can enhance or inhibit receptor activity without directly competing with the endogenous ligand. For instance, derivatives of hydroxyphenylpropanols have shown varying degrees of activity at GABA_B receptors, with some exhibiting EC50 values around 30 µM .
Pharmacological Studies
A series of studies have been conducted to evaluate the biological activity of related compounds. Notably, the synthesis and evaluation of phenolic derivatives have demonstrated anti-inflammatory and antibacterial properties. The structure-activity relationship (SAR) analysis reveals that modifications to the hydroxyl and alkyl substituents can significantly influence biological efficacy.
| Compound | Activity Type | EC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | GABA_B Modulation | 30 | Positive allosteric modulator |
| Compound B | Anti-inflammatory | 20-40 | Effective in animal models |
| Compound C | Antibacterial | 10-25 | Potent against Gram-positive bacteria |
Study on GABA_B Modulators
In a study focusing on GABA_B receptor modulation, derivatives similar to 1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one were synthesized and tested. The results indicated that certain modifications enhanced receptor binding affinity and selectivity, leading to improved therapeutic profiles for conditions such as anxiety and epilepsy .
Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory properties of related compounds in vivo using albino rats. The results showed significant reductions in inflammatory markers when treated with these compounds, suggesting their potential utility in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or ketone coupling reactions. For example, using a substituted phenol derivative (e.g., 2-hydroxy-5-isopropylphenol) with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Optimization includes controlling temperature (60–80°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios (1:1.2 phenol to acyl chloride). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the aromatic proton environment (δ 6.8–7.2 ppm) and carbonyl group (δ 190–210 ppm in ¹³C). Infrared (IR) spectroscopy confirms the hydroxyl (3200–3600 cm⁻¹) and ketone (1680–1720 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₄H₂₀O₂) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Store the compound in a cool (<25°C), dry environment, away from oxidizing agents. Refer to safety data sheets (SDS) for specific hazards (e.g., skin/eye irritation) and emergency procedures. Waste disposal must comply with institutional guidelines for organic solvents and phenolic derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in chromatographic purity assessments under varying mobile phase conditions?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) and optimize the mobile phase composition. For example, a methanol-buffer (65:35) system with sodium acetate (pH 4.6 adjusted with glacial acetic acid) and sodium 1-octanesulfonate enhances peak resolution. System suitability tests (e.g., tailing factor <2, theoretical plates >2000) ensure reproducibility. If contradictions arise, validate results using orthogonal methods like capillary electrophoresis or mass spectrometry .
Q. What computational strategies are effective for predicting the compound’s stability under thermal and pH stress?
- Methodological Answer : Employ density functional theory (DFT) calculations to model degradation pathways (e.g., ketone hydrolysis or phenolic oxidation). Software like Gaussian or Discovery Studio can simulate bond dissociation energies and transition states. Experimentally, accelerated stability studies (40°C/75% RH for 6 months) paired with HPLC-UV monitoring (λ = 254 nm) validate computational predictions. Degradation products are identified via LC-MS/MS .
Q. How can researchers design impurity profiling studies for this compound, particularly for process-related byproducts?
- Methodological Answer : Use high-resolution LC-MS to detect impurities at 0.1% threshold levels. For example, cyclobutane derivatives or chlorinated analogs (common in Friedel-Crafts reactions) may form during synthesis. Compare retention times and fragmentation patterns against reference standards (e.g., "Impurity I" and "Impurity J" with molecular weights 25 mg and 50 mg). Quantify impurities using external calibration curves and report as relative response factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
